Methyl 4-hydroxypyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxopyrrolidine-3-carboxylate.
Reduction: Formation of 4-hydroxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-hydroxypyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and ester groups.
4-Hydroxyproline: A related compound with a hydroxyl group at the 4-position but lacking the ester group.
Methyl 4-oxopyrrolidine-3-carboxylate: An oxidized derivative of methyl 4-hydroxypyrrolidine-3-carboxylate.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3 |
InChI Key |
HBMQZGBGMKXGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1O |
Origin of Product |
United States |
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